molecular formula C9H13N3O B13590797 4-hydrazinyl-N,N-dimethylbenzamide

4-hydrazinyl-N,N-dimethylbenzamide

Cat. No.: B13590797
M. Wt: 179.22 g/mol
InChI Key: RXITZLGTAWMNDF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N,N-dimethylbenzamide is a benzamide derivative featuring a hydrazinyl (-NH-NH₂) group at the para position of the benzene ring and dimethylamino (-N(CH₃)₂) substituents on the amide nitrogen. Its synthesis typically involves condensation reactions between hydrazine hydrate and substituted benzaldehydes or benzoic acid derivatives, as outlined in several protocols (e.g., refluxing with hydrazine hydrate in ethanol) .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-hydrazinyl-N,N-dimethylbenzamide

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)7-3-5-8(11-10)6-4-7/h3-6,11H,10H2,1-2H3

InChI Key

RXITZLGTAWMNDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N-dimethylbenzamide typically involves the reaction of 4-nitro-N,N-dimethylbenzamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to the hydrazinyl group .

Industrial Production Methods

Industrial production methods for 4-hydrazinyl-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include azides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-N,N-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 4-hydrazinyl-N,N-dimethylbenzamide and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
4-Hydrazinyl-N,N-dimethylbenzamide -NH-NH₂ at C4; -N(CH₃)₂ on amide Precursor for hydrazones; potential bioactive agent
N-(4-Hydroxyphenyl)-4-nitrobenzamide -NO₂ at C4; -OH on phenyl ring High thermal stability (up to 300°C); used in polymers
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ at C3; -OH and -C(CH₃)₂ on side chain N,O-bidentate directing group for C–H functionalization
4-Hexyl-N,N-dimethylbenzamide -C₆H₁₃ at C4; -N(CH₃)₂ on amide Synthesized via Fe-catalyzed cross-coupling; high yield (95%)
4-Carbethoxy-1-[4-(N,N-dimethylamino)benzoyl]thiosemicarbazide Thiosemicarbazide backbone; -COOEt and -N(CH₃)₂ Exhibits tautomerism; used in coordination chemistry
N-(4-(Hydrazinecarbonyl)phenyl)-3-methylbenzamide -NH-NH₂ linked via carbonyl; -CH₃ at C3 Intermediate in anticancer drug synthesis

Spectroscopic and Thermal Properties

  • IR Spectroscopy :
    • Hydrazinyl derivatives (e.g., 4-hydrazinyl-N,N-dimethylbenzamide) show NH stretching bands at 3150–3319 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹ .
    • Thiosemicarbazides (e.g., 4-carbethoxy derivatives) exhibit C=S stretches at 1247–1255 cm⁻¹ .
  • Thermal Stability :
    • Nitro-substituted benzamides (e.g., N-(4-hydroxyphenyl)-4-nitrobenzamide) display exceptional thermal stability (>300°C) due to strong intermolecular hydrogen bonding .
    • Alkyl-substituted benzamides (e.g., 4-hexyl derivatives) show moderate stability, suitable for solution-phase reactions .

Biological Activity

4-Hydrazinyl-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Hydrazinyl-N,N-dimethylbenzamide features a hydrazinyl group (-NH-NH2) attached to a benzamide structure, which contributes to its unique reactivity and biological activity. The molecular formula is C10H12N4OC_{10}H_{12}N_4O, highlighting its complexity and potential for diverse interactions within biological systems.

The biological activity of 4-hydrazinyl-N,N-dimethylbenzamide is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, disrupting metabolic pathways.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Activity : Research indicates that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Studies have shown that 4-hydrazinyl-N,N-dimethylbenzamide exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

Research into the anticancer properties of 4-hydrazinyl-N,N-dimethylbenzamide has yielded promising results. In a study involving various cancer cell lines, the compound demonstrated dose-dependent cytotoxicity:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G2/M phase
A549 (lung cancer)20Inhibition of proliferation via apoptosis

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell death in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various hydrazine derivatives, including 4-hydrazinyl-N,N-dimethylbenzamide. The results indicated that this compound was among the most effective against Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Evaluation : In a recent evaluation of anticancer properties, researchers tested the compound against multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis in HeLa and MCF-7 cells, supporting its candidacy for further preclinical trials.

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